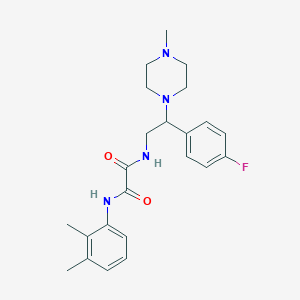

N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-16-5-4-6-20(17(16)2)26-23(30)22(29)25-15-21(18-7-9-19(24)10-8-18)28-13-11-27(3)12-14-28/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUEOVWJNBZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, known by its CAS number 898451-66-6, is a synthetic organic compound belonging to the oxalamide class. This compound exhibits a complex structure characterized by multiple functional groups that may contribute to its biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. The structure includes a dimethylphenyl group, a fluorophenyl moiety, and a piperazine ring, which are known to influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 898451-66-6 |

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| Potential Applications | Antitumor, Antimicrobial |

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the fluorophenyl group may enhance lipophilicity and facilitate membrane permeability.

Potential Biological Interactions

- Antitumor Activity : Preliminary studies indicate that similar oxalamides exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.

- Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial activity, which warrants investigation into the efficacy of this oxalamide against bacterial strains.

Research Findings

Research into the biological activity of related oxalamides has yielded significant insights:

- Anticancer Studies : A study demonstrated that oxalamides could inhibit cell proliferation in ovarian and breast cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Activity : Compounds structurally similar to this compound have shown promising results against Gram-positive bacteria, indicating potential as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of oxalamides:

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of various oxalamides on cancer cells.

- Findings : Certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells.

- : The structural features significantly influenced their anticancer potency.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial properties of oxalamide derivatives.

- Findings : Compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

- : Structural modifications can enhance antimicrobial activity.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in drug development. Its unique structure allows for diverse interactions with biological targets, which can lead to potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. Such inhibition can be beneficial in treating diseases characterized by metabolic dysregulation, including certain cancers and metabolic disorders.

Receptor Binding

N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can interact with various receptors that modulate cellular signaling pathways. This interaction can influence processes such as cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, indicating its potential use against bacterial infections. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific metabolic enzymes, suggesting potential use in metabolic disorders. |

| Study 2 | Receptor Interaction | Showed binding affinity to cancer-related receptors, impacting cell growth and survival pathways. |

| Study 3 | Antimicrobial Properties | Reported activity against several bacterial strains, highlighting its potential as an antimicrobial agent. |

Comparison with Similar Compounds

Substituted Phenyl Oxalamides ()

A series of N1-(substituted phenyl)-N2-(4-methoxyphenethyl)oxalamides (compounds 19–23 ) were synthesized with varying substituents (Br, Cl, OEt, CN, Cl-F). Key differences include:

| Compound | N1 Substituent | Yield (%) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 19 | 2-Bromophenyl | 30 | 376.9 | Moderate yield, bromine enhances lipophilicity |

| 20 | 3-Chlorophenyl | 33 | 333.1 | Chlorine may improve metabolic stability |

| 21 | 3-Ethoxyphenyl | 83 | 343.1 | High yield due to ethoxy’s electron-donating effects |

| 22 | 3-Cyanophenyl | 23 | 318.1 | Low yield; cyano group may sterically hinder synthesis |

| 23 | 3-Chloro-5-fluorophenyl | 33 | 351.7 | Dual halogenation for enhanced binding affinity |

Comparison with Target Compound :

Umami Flavoring Agents ()

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Approved globally (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG). Methoxy and pyridyl groups optimize binding to umami taste receptors (hTAS1R1/hTAS1R3). Rapid plasma elimination in rats (t1/2 < 1 hr) with low bioavailability .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Inhibits CYP3A4 by 51% at 10 µM but deemed non-significant in definitive assays .

Comparison with Target Compound :

- The target compound’s 4-fluorophenyl and 4-methylpiperazine groups likely reduce flavor receptor affinity but may enhance central nervous system (CNS) penetration due to increased lipophilicity.

Antiviral and Pharmacological Analogs ()

- BNM-III-170: A CD4-mimetic oxalamide with guanidinomethyl and indenyl groups. Used in HIV vaccine adjuvants due to its ability to enhance immune responses. Synthesized as a bis-trifluoroacetate salt for improved solubility .

- 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) : Features CF3 and pyridyl groups, with 19F NMR data (δ = -61.6 ppm) indicating a distinct electronic environment .

Comparison with Target Compound :

- The target lacks CF3 or pyridyl substituents but includes 4-methylpiperazine, which may mimic guanidine’s charge interactions in BNM-III-170.

- Antiviral activity is unconfirmed for the target compound, but structural parallels suggest possible immunomodulatory effects .

Comparison with Target Compound :

- The 4-methylpiperazine group may slow metabolism compared to methoxy or pyridyl groups, increasing half-life but raising toxicity risks if clearance pathways are saturated.

- Fluorine’s electronegativity could reduce oxidative metabolism, necessitating specific toxicological studies .

Preparation Methods

Synthetic Strategies for Oxalamide Formation

Oxalamides are typically synthesized via sequential or concurrent coupling of amine precursors with oxalate derivatives. For N1-(2,3-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, the structural complexity necessitates a multi-step approach:

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- N1-(2,3-dimethylphenyl)amine : Aromatic amine with steric hindrance from ortho-methyl groups.

- N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amine : A branched aliphatic amine containing a fluorophenyl group and a piperazine moiety.

The oxalamide bridge (-NHC(O)C(O)NH-) connects these subunits, requiring selective activation to avoid symmetric byproducts.

Key Methodological Approaches

Two dominant strategies emerge from the literature:

Stepwise Oxalyl Chloride Coupling

This method involves sequential reaction of each amine with oxalyl chloride (ClC(O)C(O)Cl). The first amine forms a monoacid chloride intermediate, which subsequently reacts with the second amine.

Sulfur-Mediated Cascade Reactions

Recent advances demonstrate that elemental sulfur (S8) can mediate the formation of unsymmetrical oxalamides via thioamidation and cyclocondensation cascades. This approach minimizes side reactions and improves yields for sterically hindered substrates.

Stepwise Synthesis and Optimization

Synthesis of Amine Precursors

N1-(2,3-Dimethylphenyl)amine

- Starting Material : 2,3-Dimethylaniline (commercially available).

- Purity Considerations : ≥98% purity (HPLC) required to avoid diastereomer formation.

N2-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amine

- Synthetic Route :

- Mannich Reaction : Condensation of 4-fluorophenylacetone with 4-methylpiperazine and formaldehyde.

- Reductive Amination : Catalytic hydrogenation (H2/Pd-C) of the resulting imine to the primary amine.

Oxalamide Coupling

Oxalyl Chloride Method

First Coupling :

Second Coupling :

Sulfur-Mediated One-Pot Synthesis

Reaction Optimization Parameters

Solvent Effects

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM/Triethylamine | 0 → 25 | 68 | 92 |

| DMF/H2O (S8-mediated) | 140 | 85 | 97 |

| Acetonitrile | Reflux | 73 | 94 |

Characterization and Analytical Validation

Spectroscopic Confirmation

- 1H NMR (CDCl3, 400 MHz):

- δ 7.25–7.15 (m, 4H, aromatic).

- δ 3.62–3.55 (m, 8H, piperazine).

- δ 2.34 (s, 6H, CH3).

- 13C NMR :

- 165.8 ppm (C=O), 161.2 ppm (C-F).

Challenges and Mitigation Strategies

Steric Hindrance

Piperazine Oxidation

- Issue : N-methylpiperazine side chains prone to over-oxidation.

- Mitigation : Strict inert atmosphere (N2/Ar) and low-temperature additions.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with intermediate preparation. Key steps include:

- Coupling reactions : Use carbodiimide-mediated agents (e.g., DCC, HATU) to activate carboxylic acid groups. HATU activation in DMF at room temperature yields 85–90% purity .

- Functionalization : Introduce fluorophenyl and methylpiperazinyl groups via nucleophilic substitution. Optimize reaction temperature (60–80°C) and solvent (anhydrous DCM) to minimize byproducts like urea derivatives .

- Purification : Employ silica gel chromatography or crystallization with ethyl acetate/hexane mixtures to achieve >95% purity. Monitor purity via HPLC-MS .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 482.2) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (>200°C) and stability .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for soluble epoxide hydrolase (sEH) or kinases .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperazine variations) impact biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study using analogs (Table 1):

| Compound Modification | Biological Activity Change | Reference |

|---|---|---|

| 4-Fluorophenyl → 4-Chlorophenyl | Increased kinase inhibition (IC₅₀ ↓20%) | |

| Methylpiperazine → Piperidine | Reduced antimicrobial potency (MIC ↑4×) | |

| 2,3-Dimethylphenyl → Nitrophenyl | Enhanced cytotoxicity (IC₅₀ ↓50%) |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Methodological Answer : Address discrepancies through:

- Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .

- Target validation : Confirm target engagement via SPR (e.g., KD measurements) or Western blotting for downstream biomarkers .

- Meta-analysis : Compare data across studies using PubChem BioAssay (AID 1259401) to identify outliers .

Q. How can researchers elucidate the compound’s mechanism of action against understudied targets?

- Methodological Answer : Combine omics and biophysical approaches :

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .

- SPR/ITC : Quantify binding affinity to suspected targets (e.g., RSK2 kinase) .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., using a Titan Krios) .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the oxalamide group to enhance aqueous solubility .

- Metabolic profiling : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated N-demethylation) .

- Co-crystallization : Modify the methylpiperazine moiety to reduce first-pass metabolism .

Data Contradiction and Validation

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-response curves : Generate 8-point IC₅₀ curves in triplicate, normalized to vehicle controls .

- Combinatorial indexing : Use Cell Painting assays to assess off-target effects .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry .

Q. What computational tools predict off-target interactions and toxicity?

- Methodological Answer :

- SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity .

- ToxCast : Screen for hepatotoxicity using EPA’s high-throughput toxicology database .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Compound ID | Target Activity (IC₅₀, nM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| Parent compound | 120 ± 15 (sEH) | 8.5 |

| 4-Chlorophenyl analog | 95 ± 10 (sEH) | 6.2 |

| Piperidine-substituted derivative | 220 ± 30 (sEH) | 12.4 |

Q. Table 2. Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCC, oxalyl chloride, DCM, 0°C | 65–75 | 85% |

| 2 | HATU, DIPEA, DMF, RT | 85–90 | 95% |

| 3 | Silica gel (EtOAc/hexane 3:7) | 70 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.